molecular formula C₂₈H₃₅N₇O₃ B1144421 4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)am CAS No. 1547975-70-1

4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)am

Cat. No. B1144421
CAS RN: 1547975-70-1
M. Wt: 517.62
InChI Key:
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been the subject of much research due to their potential biological activities . They are known to be part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridines, often involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Another pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by a pyrazolo[3,4-b]pyridine core, which can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Mechanism of Action

While the specific mechanism of action for “4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylam” is not available, similar compounds have been found to inhibit CDK2, a target for cancer treatment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)am' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, which is then converted to the second intermediate, 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methyl 5-ethoxy-2-pyrimidinecarboxylate. This intermediate is then coupled with the appropriate amine to form the final product.", "Starting Materials": [ "2,6-Dimethylpyrazine", "Diethylamine", "Acetic anhydride", "Sodium acetate", "Ethyl 2-chloro-5-formylpyrimidine-4-carboxylate", "Sodium borohydride", "Methanol", "Chloroacetonitrile", "Sodium methoxide", "5-Ethoxy-2-pyrimidineamine" ], "Reaction": [ "Step 1: Synthesis of 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde", "a. React 2,6-Dimethylpyrazine with Diethylamine in Acetic anhydride and Sodium acetate to form 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde", "Step 2: Synthesis of 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methyl 5-ethoxy-2-pyrimidinecarboxylate", "a. React 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with Ethyl 2-chloro-5-formylpyrimidine-4-carboxylate in the presence of Sodium borohydride and Methanol to form 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methyl 5-formyl-2-pyrimidinecarboxylate", "b. React 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methyl 5-formyl-2-pyrimidinecarboxylate with Chloroacetonitrile in the presence of Sodium methoxide and Methanol to form 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methyl 5-(2-chloroacetyl)pyrimidine-2-carboxylate", "c. React 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methyl 5-(2-chloroacetyl)pyrimidine-2-carboxylate with 5-Ethoxy-2-pyrimidineamine in the presence of Sodium methoxide and Methanol to form 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methyl 5-ethoxy-2-pyrimidinecarboxylate", "Step 3: Coupling of 6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methyl 5-ethoxy-2-pyrimidinecarboxylate with appropriate amine to form the final product" ] }

CAS RN

1547975-70-1

Product Name

4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)am

Molecular Formula

C₂₈H₃₅N₇O₃

Molecular Weight

517.62

Origin of Product

United States

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